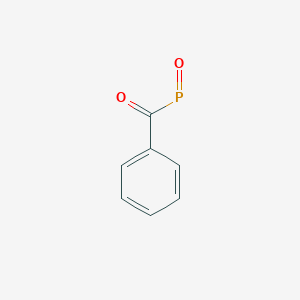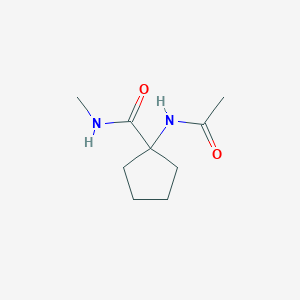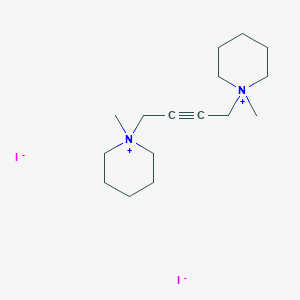![molecular formula C22H41NOSn B14293794 N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine CAS No. 128557-51-7](/img/structure/B14293794.png)
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to an ethan-1-amine backbone, with a phenoxy group substituted with a tributylstannyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide under basic conditions.
Stannylation: The phenoxy intermediate is then subjected to stannylation using tributyltin chloride in the presence of a catalyst such as palladium. This step introduces the tributylstannyl group onto the phenoxy ring.
Amination: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with the stannylated phenoxy intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions often require catalysts such as palladium or copper.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted functional groups replacing the tributylstannyl moiety.
Applications De Recherche Scientifique
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The tributylstannyl group may facilitate binding to specific sites, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-2-[2-(trimethylstannyl)phenoxy]ethan-1-amine
- N,N-Dimethyl-2-[2-(triethylstannyl)phenoxy]ethan-1-amine
- N,N-Dimethyl-2-[2-(triphenylstannyl)phenoxy]ethan-1-amine
Uniqueness
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable for various applications.
Propriétés
Numéro CAS |
128557-51-7 |
|---|---|
Formule moléculaire |
C22H41NOSn |
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(2-tributylstannylphenoxy)ethanamine |
InChI |
InChI=1S/C10H14NO.3C4H9.Sn/c1-11(2)8-9-12-10-6-4-3-5-7-10;3*1-3-4-2;/h3-6H,8-9H2,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
JFRRCYQXCSMPTE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)


![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)

![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)


